molecular formula C14H19N3 B11877841 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine CAS No. 161697-01-4

2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine

Cat. No.: B11877841
CAS No.: 161697-01-4
M. Wt: 229.32 g/mol
InChI Key: CAEPTVNEXFUBRY-UHFFFAOYSA-N
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Description

2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine is an organic compound with the molecular formula C14H19N3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine typically involves the condensation of 2,3-diethylquinoxaline with appropriate amines under controlled conditions. One common method includes the reaction of 2,3-diethylquinoxaline with N,N-dimethylamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures ranging from 100°C to 150°C.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Quinoxaline derivatives with substituted amino groups.

Scientific Research Applications

2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine can be compared with other quinoxaline derivatives, such as:

    2,3-Diethyl-5-methyl-6-methylaminoquinoxaline: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    2,3-Diethylquinoxaline: Lacks the dimethylamino group, resulting in different chemical properties and applications.

    6-Quinoxalinamine: A simpler derivative with fewer substituents, used as a precursor in the synthesis of more complex quinoxaline compounds.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

161697-01-4

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2,3-diethyl-N,5-dimethylquinoxalin-6-amine

InChI

InChI=1S/C14H19N3/c1-5-10-11(6-2)17-14-9(3)12(15-4)7-8-13(14)16-10/h7-8,15H,5-6H2,1-4H3

InChI Key

CAEPTVNEXFUBRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(C=C2)NC)C)N=C1CC

Origin of Product

United States

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